1,1,1-Tris(diphenylphosphinomethyl)ethane

Description

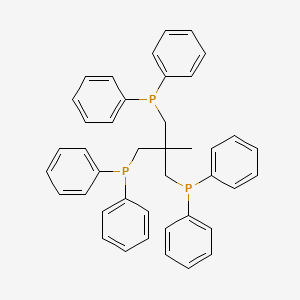

Structure

3D Structure

Properties

IUPAC Name |

[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H39P3/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40/h2-31H,32-34H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARUNXKDFNLHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H39P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329787 | |

| Record name | [2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22031-12-5 | |

| Record name | 22031-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {3-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-2-methylpropyl}(diphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Bonding of 1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Tris(diphenylphosphinomethyl)ethane, commonly known as triphos, is an organophosphorus compound with the chemical formula CH₃C(CH₂PPh₂)₃.[1] This tripodal, tridentate phosphine ligand has garnered significant attention in the fields of coordination chemistry and homogeneous catalysis. Its unique architecture, featuring three diphenylphosphino groups attached to a central neopentyl core, imparts specific steric and electronic properties that make it a versatile ligand for a wide range of transition metals. This guide provides a comprehensive overview of the structure, bonding, synthesis, and coordination chemistry of the triphos ligand, with a focus on its application in catalysis.

Molecular Structure and Bonding

The triphos ligand is a white, air-sensitive solid with a molecular weight of 624.67 g/mol .[2][3] Its structure is characterized by a central quaternary carbon atom bonded to a methyl group and three methylene groups, each of which is attached to a diphenylphosphino group. This arrangement gives the molecule an idealized C₃ᵥ symmetry.[1]

Crystal Structure and Bond Parameters

X-ray crystallographic studies of metal complexes containing the triphos ligand have provided detailed insights into its structural parameters. In a platinum(0) complex, Pt[CH₃C(CH₂PPh₂)₃][P(C₆H₄F)₃], the triphos ligand coordinates to the platinum center in a tridentate fashion. The Pt-P bond lengths to the three phosphorus atoms of the triphos ligand are 2.292(1) Å, 2.297(1) Å, and 2.303(1) Å. The coordination geometry around the platinum atom is a distorted tetrahedron. The steric constraints of the tripodal ligand are evident in the P-Pt-P bond angles within the chelate rings, which are approximately 90° (91.26(5)°, 99.56(5)°, and 90.79(5)°).[4] In another platinum(0) complex, [CH₃C(CH₂PPh₂)₃]₂Pt, the platinum atom also exhibits a distorted tetrahedral stereochemistry with a mean Pt-P bond length of 2.287 Å.[5]

The structural rigidity of the triphos backbone plays a crucial role in determining the coordination geometry of its metal complexes, often enforcing a facial coordination of the three phosphorus atoms. This "tripod" effect can stabilize specific coordination geometries and influence the reactivity of the metal center.

Electronic Properties and Metal-Ligand Bonding

The bonding between the phosphorus atoms of the triphos ligand and a transition metal center can be described by a combination of σ-donation and π-backbonding.

-

σ-Donation: The lone pair of electrons on each phosphorus atom can be donated to an empty d-orbital of the metal, forming a σ-bond. Phosphine ligands are generally considered strong σ-donors.

-

π-Backbonding: The metal can donate electron density from its filled d-orbitals to the empty σ* antibonding orbitals of the P-C bonds of the ligand.[6] This π-acceptance capability of phosphine ligands helps to stabilize low-valent metal centers and influences the overall electronic properties of the complex.

The electronic properties of the triphos ligand can be modulated by changing the substituents on the phosphorus atoms. However, in the case of the parent triphos, the phenyl groups contribute to its π-accepting ability. The tripod structure of the ligand can also influence the electronic properties at the metal center by enforcing a specific geometry and orbital overlap. The interplay of steric and electronic effects is a key factor in the catalytic activity of triphos-metal complexes.[6][7]

Synthesis of this compound

The synthesis of the triphos ligand is typically achieved through the reaction of a sodium or lithium diphenylphosphide with 1,1,1-tris(chloromethyl)ethane. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of Triphos

Caution: This synthesis should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as organophosphorus compounds and their precursors can be air-sensitive.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Sodium metal

-

Liquid ammonia (NH₃(l))

-

1,1,1-Tris(chloromethyl)ethane (CH₃C(CH₂Cl)₃)

-

Dry, degassed solvents (e.g., diethyl ether or THF, water, methanol)

Procedure:

-

Preparation of Sodium Diphenylphosphide (NaPPh₂):

-

In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, condense approximately 300 mL of dry ammonia at -78 °C.

-

Carefully add small pieces of sodium metal (2 equivalents) to the liquid ammonia with stirring until a persistent blue color is obtained, indicating the formation of the sodium-ammonia solution.

-

Slowly add triphenylphosphine (1 equivalent) to the stirred solution. The blue color will dissipate, and an orange or reddish-orange solution of sodium diphenylphosphide will form. Allow the reaction to stir for approximately 1 hour.

-

-

Reaction with 1,1,1-Tris(chloromethyl)ethane:

-

To the solution of sodium diphenylphosphide, slowly add a solution of 1,1,1-tris(chloromethyl)ethane (0.33 equivalents) in a minimal amount of dry diethyl ether or THF.

-

The reaction mixture will gradually turn from orange to a whitish suspension as the product precipitates. Allow the reaction to stir for several hours at -78 °C and then let it slowly warm to room temperature overnight to allow for the evaporation of the liquid ammonia.

-

-

Work-up and Purification:

-

After the ammonia has evaporated, a solid residue will remain. Carefully add degassed water to the residue to quench any unreacted sodium and dissolve the inorganic byproducts (NaCl).

-

Filter the white solid product and wash it thoroughly with degassed water and then with methanol to remove any remaining impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol or isopropanol, to yield white crystals of this compound.[8]

-

Diagram of Synthesis Workflow:

Caption: Synthetic route for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of the triphos ligand and its metal complexes.

³¹P NMR Spectroscopy

³¹P NMR is particularly informative for phosphorus-containing compounds. The chemical shift (δ) of the phosphorus nuclei is sensitive to their electronic environment. For the free triphos ligand, a single resonance is expected due to the C₃ᵥ symmetry. Tertiary phosphines typically exhibit chemical shifts in the range of -60 to -10 ppm.[3] Upon coordination to a metal center, the ³¹P chemical shift will change, providing evidence of complex formation. The magnitude and direction of this change, as well as the observation of coupling to other NMR-active nuclei (e.g., ¹⁰³Rh, ¹⁹⁵Pt), can provide valuable information about the structure and bonding within the complex.[9][10] For instance, in rhodium complexes, ¹J(Rh-P) coupling constants are typically observed, and their magnitude can indicate the coordination geometry.[9]

Coordination Chemistry and Applications in Catalysis

The triphos ligand forms stable complexes with a wide variety of transition metals, including those from Group 6 (Cr, Mo, W), Group 8 (Fe, Ru), Group 9 (Co, Rh), and Group 10 (Ni, Pd, Pt).[1][11] Its tripodal nature allows it to act as a tridentate (κ³) or a bidentate (κ²) ligand, with the coordination mode being influenced by factors such as the size of the metal ion, the desired coordination number, and the presence of other ligands.[5] The ability of one phosphine arm to dissociate and re-coordinate provides a hemilabile character that can be crucial for catalytic activity.

Catalytic Applications

Triphos-metal complexes have shown significant utility as catalysts in a range of organic transformations, most notably in hydrogenation and hydroformylation reactions.

Alkene Hydrogenation: Rhodium complexes of triphos are effective catalysts for the hydrogenation of alkenes. The catalytic cycle is believed to proceed through a series of steps involving oxidative addition of dihydrogen, coordination of the alkene, migratory insertion of the hydride to the alkene, and reductive elimination of the alkane product. The triphos ligand plays a key role in stabilizing the various rhodium intermediates throughout the cycle.[1]

Hydroformylation: The hydroformylation of alkenes, or the "oxo process," is a large-scale industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen. Rhodium complexes containing phosphine ligands are highly active and selective catalysts for this transformation. The mechanism of hydroformylation with a rhodium-triphos catalyst is generally accepted to involve the following key steps:

-

Ligand Dissociation and CO Coordination: A vacant coordination site is generated on the rhodium center, which is then occupied by carbon monoxide.

-

Alkene Coordination: The alkene substrate coordinates to the rhodium center.

-

Migratory Insertion: A hydride ligand on the rhodium inserts into the coordinated alkene to form a rhodium-alkyl intermediate.

-

CO Insertion: Carbon monoxide inserts into the rhodium-alkyl bond to form a rhodium-acyl species.

-

Oxidative Addition of H₂: Dihydrogen adds to the rhodium center.

-

Reductive Elimination: The aldehyde product is eliminated, regenerating the active catalyst.

The triphos ligand influences both the activity and selectivity (linear vs. branched aldehyde) of the hydroformylation reaction through its steric and electronic properties.[12]

Diagram of a General Catalytic Cycle for Hydroformylation:

Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.

Conclusion

This compound is a fundamentally important tripodal phosphine ligand in modern coordination chemistry and homogeneous catalysis. Its well-defined structure and the resulting steric and electronic properties allow for the formation of stable and reactive metal complexes. The ability to fine-tune the catalytic performance of these complexes by leveraging the unique features of the triphos ligand continues to drive research in the development of more efficient and selective catalytic processes for the synthesis of fine chemicals and pharmaceuticals.

References

-

Robertson, G. B., & Tucker, P. A. (1981). The crystal structure of solvated Pt[CH3C(CH2PPh2)3][P(C6H4F)3]. Australian Journal of Chemistry, 34(3), 471-477. [Link]

-

Albano, V. G., Bellon, P. L., & Ciani, G. (1977). The crystal and molecular structure of the platinum(0) complex, [CH3C(CH2PPh2)3]2Pt. Australian Journal of Chemistry, 30(11), 2407-2415. [Link]

-

Garralda, M. A., Ibarlucea, L., Pinilla, E., & San Martin, E. (2011). Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay. Dalton Transactions, 40(45), 12056-12062. [Link]

-

Wasylishen, R. E., & Bryce, D. L. (2008). Solid-state phosphorus-31 NMR spectroscopy of a multiple-spin system: an investigation of a rhodium–triphosphine complex. Physical Chemistry Chemical Physics, 10(33), 5035-5044. [Link]

- Kroos, R., & Schmutzler, R. (1995). 31P Nuclear Magnetic Resonance Studies of Polymer-Anchored Rhodium(I) Complexes. Inorganic Chemistry, 34(15), 3942-3947.

-

Goud, G. N., & L, S. (2000). 1 H-, 13 C-and 31 P-n.m.r. data of selected rhodium complexes. ResearchGate. [Link]

-

van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Accounts of chemical research, 44(7), 595-605. [Link]

-

Apfel, U. P., & Merten, C. (2017). Controlled Flexible Coordination in Tripodal Iron(II) Phosphane Complexes: Effects on Reactivity. Inorganic Chemistry, 56(17), 10328-10337. [Link]

-

Newman, A. R., & Hackworth, C. A. (1983). Synthesis of 1,2-bis(diphenylphosphino)-ethane: An advanced undergraduate lab. Journal of Chemical Education, 60(7), 627. [Link]

-

Phanopoulos, A., White, A. J., Long, N. J., & Miller, P. W. (2016). Insight into the stereoelectronic parameters of N-triphos ligands via coordination to tungsten(0). Dalton Transactions, 45(11), 4641-4649. [Link]

-

LibreTexts. (2021). 5.5: π-Bonding between Metals and Ligands. Chemistry LibreTexts. [Link]

- Bianchini, C., Meli, A., Peruzzini, M., Vizza, F., & Frediani, P. (1990). Tripodal Polyphosphine Ligands in Homogeneous Catalysis. 1. Hydrogenation of Olefins and Alkynes with Rhodium(I) and Iridium(I) Complexes of MeC(CH2PPh2)3 (triphos). Organometallics, 9(2), 360-369.

-

Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023, December 1). This compound. In Wikipedia. [Link]

-

University of California, Santa Barbara. (n.d.). 31 Phosphorus NMR. NMR Facility, UCSB Chemistry and Biochemistry. [Link]

-

NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Selected Bond Distances (Å) from the X-ray Crystal Structures of 6−10. [Link]

-

Ereztech. (n.d.). This compound | Triphos | C41H39P3. [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure with representative bond distances and angles.... [Link]

-

MDPI. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(21), 7595. [Link]

-

LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]

Sources

- 1. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

- 2. Hydroformylation of alkenes by use of rhodium complex catalysts | Semantic Scholar [semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. Insight into the stereoelectronic parameters of N-triphos ligands via coordination to tungsten(0) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Insight into the stereoelectronic parameters of N-triphos ligands via coordination to tungsten(0) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. 31P [nmr.chem.ucsb.edu]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. datapdf.com [datapdf.com]

- 9. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

Triphos ligand coordination chemistry

<An In-depth Technical Guide to Triphos Ligand Coordination Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

The tridentate phosphine ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane, commonly known as Triphos, represents a cornerstone in modern coordination chemistry. Its unique tripodal geometry, combining steric bulk with electronic tuneability, imparts remarkable stability and reactivity to a vast array of transition metal complexes. This guide provides a comprehensive exploration of the core principles of Triphos coordination chemistry, moving from fundamental ligand synthesis and properties to the nuanced complexities of its coordination modes and catalytic applications. We will delve into the critical characterization techniques that underpin the field, explain the causality behind experimental choices, and provide validated protocols for the synthesis and application of Triphos complexes, establishing a robust framework for both new and experienced researchers.

The Triphos Ligand: A Pillar of Stability and Versatility

Phosphine ligands have long been integral to the development of homogeneous catalysis, acting as crucial ancillary ligands that modify the steric and electronic properties of a metal center.[1] While monodentate and bidentate phosphines are widespread, tridentate ligands like Triphos (CH₃C[CH₂PPh₂]₃) offer a unique combination of properties stemming from their rigid, tripodal structure.[2] This C₃ᵥ symmetric scaffold creates a well-defined coordination pocket that can enforce specific geometries and sterically protect the metal center, preventing undesirable side reactions such as dimerization.

The synthesis of the classic Triphos ligand is typically achieved through the reaction of sodium diphenylphosphide with 1,1,1-tris(chloromethyl)ethane.[2] This foundational structure has inspired the development of numerous derivatives where the phenyl groups on the phosphorus atoms are modified, or the apical carbon atom of the backbone is replaced by other elements like nitrogen or silicon, allowing for fine-tuning of the ligand's properties.[3][4][5]

Coordination Behavior: Mastering the Metal's Environment

The defining feature of Triphos is its ability to act as a robust, tripodal, tridentate ligand. This chelate effect provides significant thermodynamic stability to the resulting metal complexes. However, its coordination behavior is not monolithic and can be influenced by the steric and electronic demands of the metal center and other co-ligands.

Denticity and Coordination Modes

While typically coordinating in a tridentate (κ³) fashion, Triphos can also exhibit bidentate (κ²) coordination, leaving one phosphine arm dangling and available for further reaction or to accommodate other bulky ligands.[2][5][6] This change in denticity is a critical aspect of its reactivity, providing a mechanism for creating a vacant coordination site necessary for catalytic turnovers.[5] The interconversion between κ² and κ³ states can be influenced by solvent, temperature, and the electronic properties of the ligand itself.[5][6] For instance, more electron-rich phosphine derivatives may favor bidentate coordination to stabilize an electron-rich metal center.[4]

The geometry of tridentate coordination is also crucial. Triphos ligands typically enforce a facial (fac) coordination geometry, where the three phosphorus atoms occupy one face of an octahedron. This arrangement is often key to the specific reactivity and selectivity observed in catalysis.

Caption: Facial (κ³) vs. Bidentate (κ²) coordination of a Triphos ligand.

Spectroscopic and Structural Characterization

Unambiguous characterization of Triphos complexes is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction provides a complete picture of the complex's structure and dynamics in solution and the solid state.

³¹P NMR Spectroscopy: A Window into Coordination

³¹P NMR is the most powerful tool for probing the coordination environment of Triphos ligands.[7] Since phosphorus-31 has a nuclear spin of I=½ and 100% natural abundance, high-quality spectra are readily obtained.[8]

-

Chemical Shift (δ): The chemical shift of the phosphorus nuclei is highly sensitive to the coordination environment, oxidation state of the metal, and the nature of other ligands. Coordinated phosphines typically appear downfield from the free ligand.

-

Coupling Constants (J): Spin-spin coupling provides a wealth of structural information.

-

¹J(M-P): For magnetically active nuclei like ¹⁹⁵Pt, ¹⁰³Rh, or ⁷⁷Se (in phosphine selenides), the one-bond coupling constant gives direct evidence of coordination and insight into the strength of the metal-phosphorus bond.[4][7][9]

-

²J(P-P): Two-bond coupling between inequivalent phosphorus atoms in the complex reveals their relative geometry (cis vs. trans).

-

Table 1: Representative ³¹P NMR Data for Triphos Complexes

| Complex | Coordination Mode | Metal Center | Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |

| Free Triphos (CH₃C[CH₂PPh₂]₃) | N/A | N/A | ~ -23 | N/A |

| fac-[W(CO)₃(κ³-Triphos)] | Tridentate (fac) | W(0) | ~ 28.5 | ¹J(¹⁸³W-¹P) ≈ 240 |

| cis-[W(CO)₄(κ²-Triphos)] | Bidentate | W(0) | ~ 29.8 (coord.), -24.5 (free) | ²J(P-P) ≈ 40 |

| [(Triphos)RhH(C₂H₄)] | Tridentate (fac) | Rh(I) | ~ 30-40 | ¹J(¹⁰³Rh-¹P) ≈ 120-140 |

Data are illustrative and can vary based on solvent and specific conditions.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of a complex's solid-state structure. It allows for the precise measurement of bond lengths and angles, confirmation of coordination geometry (fac vs. mer), and assessment of steric interactions. This data is crucial for validating spectroscopic assignments and understanding structure-reactivity relationships.[4][10]

Applications in Homogeneous Catalysis

The unique properties of Triphos ligands make their metal complexes highly effective catalysts for a range of important organic transformations. The ligand's strong coordination and steric protection often lead to highly stable and selective catalysts.

Ruthenium-Catalyzed Amination

Ruthenium-Triphos complexes are highly effective for the amination of alcohols using ammonia, an atom-economical and environmentally friendly route to valuable primary amines.[10] The Triphos ligand is crucial for stabilizing the active cationic ruthenium species and promoting the selective formation of primary amines over secondary or tertiary amines.[10]

Carbon Dioxide Conversion

Emerging applications involve the catalytic transformation of carbon dioxide (CO₂) into value-added chemicals. Ruthenium complexes with modified Triphos ligands have shown high activity in the selective conversion of CO₂ to dimethoxymethane, a potential biofuel feedstock.[3] Iron-Triphos complexes have also been studied for their ability to mediate the coupling of CO₂ and ethylene.[11]

The general catalytic cycle often involves the creation of a vacant coordination site, substrate binding, insertion steps, and product release, with the Triphos ligand providing a stable platform throughout the process.

Caption: Generalized cycle for Ruthenium-Triphos catalyzed alcohol amination.

Experimental Protocols: A Practical Guide

Trustworthy protocols are self-validating, incorporating characterization at each critical step to ensure the identity and purity of the material.

Protocol: Synthesis of [RuHCl(CO)(PPh₃)(κ²-Triphos)]

This protocol describes the synthesis of a versatile Ruthenium(II) precursor where Triphos acts as a bidentate ligand. The presence of a labile PPh₃ group and a dangling phosphine arm makes it a useful starting material for further chemistry.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of a Ru-Triphos complex.

Step-by-Step Methodology:

-

Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques. All solvents must be dried and degassed prior to use.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add [RuHCl(CO)(PPh₃)₃] (1.0 eq) and the Triphos ligand (1.0 eq).

-

Dissolution: Add anhydrous toluene via cannula to dissolve the reagents.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours. The solution may change color.

-

Precipitation: Cool the reaction mixture to room temperature. Slowly add anhydrous hexane until a precipitate forms.

-

Isolation: Isolate the solid product by filtration, washing with several portions of hexane to remove any unreacted starting materials.

-

Drying: Dry the resulting solid under high vacuum for several hours.

-

Validation: The identity and purity of the product should be confirmed by ³¹P NMR spectroscopy. The spectrum is expected to show signals for the coordinated bidentate portion of the Triphos ligand, the dangling phosphine arm, and the coordinated PPh₃ ligand, along with their respective P-P couplings. Infrared (IR) spectroscopy should be used to confirm the presence of the carbonyl (C≡O) and hydride (Ru-H) stretches.

Conclusion and Future Outlook

The Triphos ligand system continues to be a remarkably fertile ground for discovery in coordination chemistry and catalysis. Its robust, tripodal nature provides a stable and predictable platform, yet its capacity for flexible coordination (κ³ vs. κ²) endows its complexes with sophisticated reactivity. From fundamental mechanistic studies to the development of catalysts for green chemistry applications like CO₂ utilization and atom-economical aminations, Triphos complexes are central to advancing the field.[3][10][11] Future research will likely focus on developing new Triphos derivatives with tailored electronic and steric properties, expanding their application in asymmetric catalysis, materials science, and the activation of other challenging small molecules.[12]

References

-

Platinum(II) complexes of cyclic triphosphenium ions: a 31P NMR spectroscopic and computational study. PubMed. Available at: [Link]

-

Application of Hetero-Triphos Ligands in the Selective Ruthenium-Catalyzed Transformation of Carbon Dioxide to the Formaldehyde Oxidation State. ACS Publications. Available at: [Link]

-

Insight into the stereoelectronic parameters of N-triphos ligands via coordination to tungsten(0). Dalton Transactions (RSC Publishing). Available at: [Link]

-

Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3. RSC Publishing. Available at: [Link]

-

Coordination Chemistry of Triphos-Fe(0) Ethylene Complexes and Their Application to CO2 Valorization. NSF Public Access Repository. Available at: [Link]

-

Triphosphine Ligands: Coordination Chemistry and Recent Catalytic Applications. ResearchGate. Available at: [Link]

-

A solid-state 31P NMR study of 1:1 silver-triphenylphosphine complexes. ResearchGate. Available at: [Link]

-

Insight into the stereoelectronic parameters of N-triphos ligands via coordination to tungsten(0). RSC Publishing. Available at: [Link]

-

Solid-state phosphorus-31 NMR spectroscopy of a multiple-spin system: an investigation of a rhodium–triphosphine complex. RSC Publishing. Available at: [Link]

-

The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity. Chemeagle. Available at: [Link]

-

31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. RSC Publishing. Available at: [Link]

-

This compound. Wikipedia. Available at: [Link]

-

Controlled Flexible Coordination in Tripodal Iron(II) Phosphane Complexes: Effects on Reactivity. Inorganic Chemistry (ACS Publications). Available at: [Link]

-

Synthesis, Characterization, and Reactivity of Ruthenium Hydride Complexes of N-Centered Triphosphine Ligands. Inorganic Chemistry (ACS Publications). Available at: [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Insight into the stereoelectronic parameters of N-triphos ligands via coordination to tungsten(0) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Insight into the stereoelectronic parameters of N-triphos ligands via coordination to tungsten(0) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Platinum(II) complexes of cyclic triphosphenium ions: a 31P NMR spectroscopic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. Solid-state phosphorus-31 NMR spectroscopy of a multiple-spin system: an investigation of a rhodium–triphosphine complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04870B [pubs.rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

physical properties of 1,1,1-Tris(diphenylphosphinomethyl)ethane

An In-depth Technical Guide to the Physical Properties of 1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos)

Abstract

This compound, commonly known in the scientific community as "Triphos," is a tripodal, tridentate phosphine ligand of significant interest in the fields of coordination chemistry and homogeneous catalysis. Its unique C₃-symmetric architecture provides a stable coordination environment for a wide array of transition metals, influencing the stereochemistry and reactivity of the resulting complexes. This guide provides a comprehensive overview of the core physical, chemical, and structural properties of the Triphos ligand, supported by field-proven insights and methodologies. It is intended to serve as a practical resource for researchers employing this versatile ligand in catalyst design, mechanistic studies, and the synthesis of novel organometallic compounds.

Chemical Identity and Structural Overview

Triphos is a white, crystalline solid that is notable for its three diphenylphosphino groups tethered to a central neopentyl core. This tripodal arrangement allows it to act as a "tripod" ligand, capable of coordinating to a metal center in a facial (fac) or, less commonly, a meridional (mer) fashion. The steric bulk and electron-donating properties of the three phosphine donors are key to its utility, providing both kinetic and thermodynamic stability to its metal complexes.

The ligand is air-sensitive, a critical consideration for its handling and storage.[1] Its synthesis was first reported via the reaction of sodium diphenylphosphide with 1,1,1-tris(chloromethyl)ethane.[2]

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

|---|---|

| IUPAC Name | {2-[(Diphenylphosphanyl)methyl]-2-methylpropane-1,3-diyl}bis(diphenylphosphane)[2] |

| Common Name | This compound; Triphos[2][3][4] |

| CAS Number | 22031-12-5[3][4][][6] |

| Molecular Formula | C₄₁H₃₉P₃[4][7] |

| Molecular Weight | 624.67 g/mol [2][4][6] |

| InChI Key | BARUNXKDFNLHEV-UHFFFAOYSA-N[7] |

| SMILES | CC(CP(c1ccccc1)c2ccccc2)(CP(c3ccccc3)c4ccccc4)CP(c5ccccc5)c6ccccc6[2] |

Core Physical Properties

The physical state and solubility of Triphos are fundamental parameters for its application in synthesis. Proper solvent selection is crucial for achieving homogeneity in reaction mixtures and for purification via crystallization.

Table 2: Summary of Physical Properties

| Property | Value / Description |

|---|---|

| Appearance | White to off-white crystals or crystalline powder[2][6][7] |

| Melting Point | 99 - 102 °C[2] |

| Form | Solid at standard temperature and pressure[6] |

Solubility Profile

While quantitative solubility data (e.g., g/100 mL) is not extensively reported in the literature, a qualitative understanding can be derived from its common use in synthetic protocols.

Table 3: Qualitative Solubility of Triphos

| Solvent | Solubility | Rationale / Citation |

|---|---|---|

| Water | Insoluble | Consistently reported by chemical suppliers.[1][2] |

| Toluene | Soluble | Frequently used as a solvent for reactions involving Triphos complexes.[8] |

| Tetrahydrofuran (THF) | Soluble | A common solvent for organometallic synthesis; suitable for phosphines. |

| Dichloromethane (DCM) | Soluble | A common polar aprotic solvent for dissolving phosphine ligands. |

| Hexanes / Pentane | Sparingly Soluble | Often used as an anti-solvent for precipitation/crystallization. |

| Methanol / Ethanol | Sparingly Soluble | Polar protic nature makes it a poor solvent for this large, non-polar ligand. |

Stability and Handling

Chemical Stability: The primary chemical instability of Triphos is its sensitivity to atmospheric oxygen.[1] The phosphorus(III) centers are susceptible to oxidation to the corresponding phosphine oxides. This necessitates the use of inert atmosphere techniques (e.g., Schlenk line or glovebox) for its storage and handling. It should be stored under nitrogen or argon, away from oxidizing agents.[1]

Spectroscopic and Structural Characterization

Spectroscopic data is essential for confirming the identity and purity of the ligand. While comprehensive, published spectra of the free ligand are scarce, its characteristic features can be predicted and are confirmed by suppliers upon quality control analysis.[9]

Table 4: Expected Spectroscopic Data for Triphos

| Technique | Expected Features |

|---|---|

| ³¹P{¹H} NMR | A single sharp resonance is expected due to the C₃ symmetry of the molecule. The chemical shift should be in the typical range for tertiary phosphines. For comparison, the related ligand 1,1-bis(diphenylphosphino)methane (dppm) has a chemical shift of δ = -23.6 ppm.[10] |

| ¹H NMR | - A singlet for the methyl protons (CH₃).- A singlet or doublet for the methylene protons (CH₂), potentially showing coupling to phosphorus.- A complex multiplet in the aromatic region (δ ≈ 7.0-7.5 ppm) for the thirty phenyl protons. |

| ¹³C{¹H} NMR | - Resonances for the methyl and quaternary carbons of the ethane backbone.- A resonance for the methylene carbons, likely showing coupling to phosphorus.- Four distinct resonances for the phenyl carbons (ipso, ortho, meta, para), with the ipso-carbon showing a characteristic P-C coupling. |

| FT-IR | The spectrum will be dominated by:- Aromatic C-H stretching vibrations (>3000 cm⁻¹).- Aliphatic C-H stretching vibrations (<3000 cm⁻¹).- Phenyl C=C stretching vibrations (~1400-1600 cm⁻¹).- P-C stretching vibrations. |

Crystallographic Data

As of the writing of this guide, a single-crystal X-ray diffraction structure of the uncomplexed, free Triphos ligand is not available in open-access crystallographic databases. Numerous structures of its metal complexes have been deposited, which confirm its typical tripodal coordination mode. The lack of a free ligand structure is likely due to challenges in obtaining diffraction-quality single crystals of the ligand itself.

Methodological Focus: Synthesis of the Triphos Ligand

Understanding the synthesis of the ligand is critical for researchers who may wish to prepare it in-house. The most common laboratory-scale synthesis involves the nucleophilic substitution of a trichlorinated ethane derivative with sodium diphenylphosphide.

Experimental Protocol

Reaction: 3 NaPPh₂ + CH₃C(CH₂Cl)₃ → CH₃C(CH₂PPh₂)₃ + 3 NaCl

Materials & Reagents:

-

Triphenylphosphine (PPh₃)

-

Sodium metal (Na)

-

1,1,1-Tris(chloromethyl)ethane (CH₃C(CH₂Cl)₃)

-

Anhydrous, degassed Tetrahydrofuran (THF) or 1,4-Dioxane

-

Anhydrous, degassed Hexane

-

Standard Schlenk line or glovebox equipment

Step-by-Step Procedure:

-

Preparation of Sodium Diphenylphosphide (NaPPh₂):

-

Expert Insight: This is a critical step that generates the potent phosphide nucleophile. The reaction must be conducted under a strictly inert atmosphere (N₂ or Ar) to prevent oxidation and reaction with moisture.

-

In an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add freshly cut sodium metal (2.1 eq) and anhydrous, degassed THF.

-

To this suspension, add triphenylphosphine (1.0 eq) portion-wise. The solution will develop a deep red-orange color, characteristic of the diphenylphosphide anion.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours until all the sodium has reacted and a homogeneous dark red solution is obtained. Cool the solution to room temperature.

-

-

Synthesis of Triphos:

-

Expert Insight: The addition of the electrophile should be performed slowly at a reduced temperature to control the exothermicity of the reaction and minimize side products.

-

In a separate Schlenk flask, dissolve 1,1,1-tris(chloromethyl)ethane (0.3 eq) in anhydrous, degassed THF.

-

Cool the solution of NaPPh₂ to 0 °C using an ice bath.

-

Slowly add the solution of 1,1,1-tris(chloromethyl)ethane to the stirred NaPPh₂ solution via cannula over 30-60 minutes. The deep red color will gradually fade, and a white precipitate (NaCl) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Expert Insight: The product is air-sensitive throughout the workup. All solvents should be degassed, and transfers should be performed under an inert atmosphere.

-

Remove the solvent (THF) under reduced pressure.

-

To the resulting solid residue, add degassed water to dissolve the NaCl byproduct. The crude Triphos will remain as a solid.

-

Isolate the crude white solid by cannula filtration. Wash the solid sequentially with degassed water and then degassed, cold ethanol or methanol to remove any remaining starting materials or byproducts.

-

Recrystallize the crude product from a suitable solvent system, such as hot toluene or a THF/hexane mixture, to yield pure, crystalline this compound.

-

Dry the final product under high vacuum and store under a nitrogen or argon atmosphere.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling procedures.

-

Hazard Statements: According to the Globally Harmonized System (GHS), Triphos is associated with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: Recommended precautions include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times. All manipulations of the solid or its solutions should be performed in a certified chemical fume hood or an inert atmosphere glovebox.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere of nitrogen or argon.

Conclusion

This compound is a cornerstone tripodal phosphine ligand with well-defined physical properties that facilitate its use in advanced chemical synthesis. Its white, crystalline form, moderate melting point, and predictable solubility in organic solvents make it a reliable reagent. The paramount consideration for its successful application is its air-sensitive nature, which demands rigorous adherence to inert atmosphere techniques. This guide has consolidated the essential physical data, provided a robust synthetic protocol, and outlined the necessary safety precautions to empower researchers in leveraging the full potential of Triphos in their work.

References

-

Wikipedia. This compound. [Link]

-

PubChem. This compound. [Link]

-

Ereztech. This compound | Triphos | C41H39P3. [Link]

-

ResearchGate. Solubility of the ligands and the complexes in some selected solvents. [Link]

-

Dalton Transactions. Dalton Transactions - RSC Publishing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Water-Soluble Phosphine Ligands: Revolutionizing Green Catalysis. [Link]

-

Owen, G. R., et al. (2015). The Synthesis, Characterization and Reactivity of a Series of Ruthenium N-triphosPh Complexes. Journal of Visualized Experiments. [Link]

-

ResearchGate. Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3. [Link]

Sources

- 1. This compound, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C41H39P3 | CID 423856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 6. This compound | Triphos | C41H39P3 - Ereztech [ereztech.com]

- 7. This compound, 97+% [cymitquimica.com]

- 8. The Synthesis, Characterization and Reactivity of a Series of Ruthenium N-triphosPh Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. H37863.06 [thermofisher.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Triphos Ligand: A Comprehensive Technical Guide to Synthesis and Purification

<-3>

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Tris(diphenylphosphinomethyl)ethane, commonly known as Triphos, is a tripodal phosphine ligand that has become indispensable in the fields of coordination chemistry and homogeneous catalysis.[1][2] Its C3v symmetry and strong coordinating properties make it a valuable ligand for stabilizing a variety of metal complexes and for influencing the selectivity and efficiency of catalytic reactions. This guide provides a detailed, in-depth technical overview of the synthesis and purification of the Triphos ligand, drawing upon established scientific literature and best practices.

Introduction: The Significance of the Triphos Ligand

The Triphos ligand is a tridentate ligand, meaning it can bind to a metal center through its three phosphorus donor atoms. This tripodal arrangement provides a stable coordination sphere around the metal, which can be crucial for catalytic activity. The electronic properties of the Triphos ligand can be fine-tuned by modifying the substituents on the phosphorus atoms, allowing for the rational design of catalysts with specific properties.[3] Triphos and its derivatives are effective in a range of catalytic applications, including amination of alcohols and various coupling reactions.[2][3]

Synthesis of the Triphos Ligand

The most widely adopted synthesis of the Triphos ligand involves the reaction of a diphenylphosphide salt with 1,1,1-tris(chloromethyl)ethane.[1] This nucleophilic substitution reaction is a reliable method for constructing the P-C bonds of the ligand.

Underlying Chemistry and Rationale

The synthesis hinges on the generation of the highly nucleophilic diphenylphosphide anion (PPh₂⁻). This is typically achieved by deprotonating diphenylphosphine (Ph₂PH) with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium metal. The resulting diphenylphosphide then readily displaces the chloride leaving groups on the 1,1,1-tris(chloromethyl)ethane backbone.

Experimental Workflow: Synthesis

The following diagram outlines the key stages in the synthesis of the Triphos ligand.

Caption: Workflow for the synthesis of the Triphos ligand.

Detailed Synthesis Protocol

Safety Precautions: This synthesis involves pyrophoric materials and should only be performed by trained personnel in a well-ventilated fume hood and under an inert atmosphere.

-

Preparation: All glassware should be thoroughly dried in an oven and assembled hot under a stream of nitrogen or argon.

-

Generation of Sodium Diphenylphosphide: In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add freshly cut sodium metal to anhydrous tetrahydrofuran (THF). To this suspension, slowly add diphenylphosphine. The reaction is exothermic and will proceed with the evolution of hydrogen gas. The mixture is typically stirred at room temperature or gently heated to ensure complete reaction, resulting in a solution of sodium diphenylphosphide.

-

Nucleophilic Substitution: Cool the sodium diphenylphosphide solution in an ice bath. Slowly add a solution of 1,1,1-tris(chloromethyl)ethane in THF to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of degassed water. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by rotary evaporation to yield the crude Triphos ligand as a solid.

Purification of the Triphos Ligand

High purity of the Triphos ligand is crucial for its successful application in catalysis. The primary method for purification is recrystallization, which effectively removes unreacted starting materials and byproducts.

Principles of Recrystallization

Recrystallization is a technique used to purify solids. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving the impurities in the solution. The choice of solvent is critical for effective purification.

Experimental Workflow: Purification

The following diagram illustrates the general steps for the purification of the Triphos ligand by recrystallization.

Caption: Workflow for the purification of the Triphos ligand.

Detailed Recrystallization Protocol

-

Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of the Triphos ligand.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude Triphos ligand in a minimal amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature. The Triphos ligand will begin to crystallize. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold ethanol and then dry them under high vacuum.

Characterization of the Triphos Ligand

The identity and purity of the synthesized Triphos ligand should be confirmed using a variety of analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| ³¹P NMR Spectroscopy | To confirm the presence and chemical environment of the phosphorus atoms. | A single sharp resonance in the ³¹P{¹H} NMR spectrum is indicative of the C3v symmetry of the ligand. |

| ¹H and ¹³C NMR Spectroscopy | To confirm the structure of the organic backbone. | The spectra should show the characteristic signals for the methyl, methylene, and phenyl groups with the correct integrations and splitting patterns. |

| Mass Spectrometry | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of the Triphos ligand (C₄₁H₃₉P₃, M.W. 624.67 g/mol ).[1][2][4] |

| Melting Point | To assess the purity of the compound. | A sharp melting point range consistent with the literature value (99-102 °C).[1] |

Conclusion

The synthesis and purification of the Triphos ligand are well-established procedures that are accessible to researchers with a background in synthetic chemistry. Careful execution of the protocols described in this guide will yield a high-purity product suitable for use in a wide range of chemical applications. The versatility and robustness of the Triphos ligand ensure its continued importance in the development of new and improved catalytic systems.

References

- Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH 3 - RSC Publishing. (2016-02-10).

- The Synthesis, Characterization and Reactivity of a Series of Ruthenium N-triphosPh Complexes - PMC - PubMed Central. (2015-04-10).

- Synthesis and Characterization of a Triphos Ligand Derivative and the Corresponding Pd II Complexes - ResearchG

- Synthesis and Characterization of a New TRIPHOS Ligand Derivative and the Corresponding Pd(II) Complexes | Journal Article | PNNL. (2015-12-01).

- This compound - Wikipedia.

- US20140288322A1 - Preventing Solvent of Crystallization in Production of Polyphosphite Ligands - Google P

- This compound | Triphos | C41H39P3 - Ereztech.

- CN102020674A - Process for synthesizing bis(diphenylphosphino)

- This compound - PubChem.

- This compound 22031-12-5 - Sigma-Aldrich.

- PROCESSES FOR PURIFYING LIGANDS - European Patent Office - EP 3642212 B1 - EPO. (2023-06-28).

- Technical Support Center: Purification of Products from Mandyphos-C

- Triphos iridium(III)

- Insight into the stereoelectronic parameters of N-triphos ligands via coordination to tungsten(0) - PubMed. (2016-04-07).

- Triphenylphosphine oxide as a crystallization aid | Journal of the American Chemical Society.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound 22031-12-5 [sigmaaldrich.com]

- 3. Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04870B [pubs.rsc.org]

- 4. This compound | C41H39P3 | CID 423856 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,1,1-Tris(diphenylphosphinomethyl)ethane CAS number 22031-12-5

An In-depth Technical Guide to 1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos)

This guide provides a comprehensive technical overview of this compound, commonly known in the scientific community as "Triphos". With the CAS number 22031-12-5, this tripodal phosphine ligand has become an invaluable tool in the fields of coordination chemistry and homogeneous catalysis. Its unique structural architecture offers a powerful platform for stabilizing transition metal complexes and investigating catalytic mechanisms. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the distinct properties of Triphos in their work.

Introduction: The Significance of a Tripodal Ligand

This compound is an organophosphorus compound with the chemical formula CH₃C[CH₂P(C₆H₅)₂]₃.[1][2] It is a white, air-sensitive solid that functions as a tripodal, or "three-legged," ligand.[1] The three diphenylphosphino groups are tethered to a central quaternary carbon atom, creating a pre-organized, C₃ᵥ symmetric scaffold.

This specific geometry is the cornerstone of its utility. Unlike more flexible bidentate ligands such as 1,2-bis(diphenylphosphino)ethane (dppe), the tripodal nature of Triphos enforces a specific facial (fac) coordination geometry on a metal center. This rigid chelation minimizes ligand dissociation and provides a sterically defined pocket that can be exploited to stabilize reactive intermediates and influence the regioselectivity and stereoselectivity of catalytic reactions.[1] Consequently, Triphos complexes have served as exemplary models for elucidating mechanistic pathways in fundamental catalytic processes, including alkene hydrogenation.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical reagent. Triphos is typically a white crystalline solid or powder.[1][3] It is insoluble in water but soluble in many common organic solvents.[4][5]

Table 1: Physical and Chemical Properties of Triphos

| Property | Value | Source(s) |

| CAS Number | 22031-12-5 | [1][2][4] |

| Molecular Formula | C₄₁H₃₉P₃ | [1][6] |

| Molecular Weight | 624.67 g/mol | [2][6] |

| Appearance | White crystals or powder | [1][3][7] |

| Melting Point | 99-102 °C | [1][2][4] |

| Solubility | Insoluble in water | [4][5] |

Spectroscopic analysis is crucial for confirming the identity and purity of the ligand. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. The presence of three equivalent phosphine groups in the C₃ᵥ symmetric molecule simplifies the ³¹P NMR spectrum, which typically shows a single sharp resonance. The ¹H and ¹³C NMR spectra will show characteristic signals for the methyl, methylene, and phenyl protons and carbons, respectively.

Table 2: Spectroscopic Data References

| Spectrum Type | Key Information | Source(s) |

| ³¹P NMR | Conforms to structure | [6][7] |

| ¹H NMR | Conforms to structure | [7] |

| ¹³C NMR | Spectra available for reference | [6][8] |

Synthesis of Triphos: A Classic Approach

The original and most common synthesis of Triphos involves the nucleophilic substitution reaction between an alkali metal diphenylphosphide and 1,1,1-tris(chloromethyl)ethane.[1] This method leverages the high nucleophilicity of the diphenylphosphide anion (Ph₂P⁻) to displace the chloride leaving groups from the central alkyl scaffold.

The causality behind this experimental choice is straightforward:

-

Nucleophile Generation: Sodium diphenylphosphide is typically prepared in situ by the reduction of triphenylphosphine or chlorodiphenylphosphine with an alkali metal like sodium. This creates a powerful phosphorus-centered nucleophile.

-

Electrophilic Scaffold: 1,1,1-Tris(chloromethyl)ethane provides three primary alkyl halide sites on a single carbon atom, making it an ideal electrophile for a threefold substitution.

-

Reaction Conditions: The reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox. This is critical because both the diphenylphosphide anion and the final Triphos product are sensitive to oxidation by air.[5]

Coordination Chemistry and Catalytic Applications

The true value of Triphos is realized in its ability to form stable and well-defined complexes with a wide range of transition metals.[1] Its coordination behavior is versatile, though it predominantly acts as a tridentate ligand.

Dominant Coordination Modes

The tripodal structure of Triphos allows it to coordinate to a metal center in several ways, influencing the metal's reactivity and catalytic properties.

-

Tridentate (κ³): This is the most common binding mode, where all three phosphorus atoms bind to the metal center, typically in a facial (fac) arrangement. This creates a robust, cage-like structure around the metal. Illustrative examples include complexes like fac-[Mn(CO)₃Br(η²-triphos)].[1]

-

Bidentate (κ²): In some cases, particularly with sterically demanding metal centers or competing ligands, Triphos may act as a bidentate ligand, leaving one phosphine "arm" uncoordinated.[1] This dangling arm can potentially participate in subsequent reaction steps.

-

Bridging Ligand (μ): Triphos can also bridge multiple metal centers, as seen in complex gold clusters where it serves as a tridentate-bridging ligand.[1]

Applications in Homogeneous Catalysis

Triphos is a highly effective ligand for a variety of catalytic transformations, particularly those mediated by late transition metals. Its suitability extends to numerous cross-coupling reactions that are foundational to modern synthetic chemistry and drug development.[2]

These reactions include:

-

Buchwald-Hartwig Cross-Coupling

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Stille Coupling

-

Sonogashira Coupling

-

Negishi Coupling

The efficacy of Triphos in these cycles stems from its strong σ-donating phosphine groups, which help to stabilize the low-valent metal centers (e.g., Pd(0), Ni(0)) that are the active catalysts. The defined steric environment created by the ligand can also enhance reaction rates and selectivity by promoting the desired reductive elimination step to form the final product.

Experimental Protocol: Synthesis of a Triphos-Metal Complex

The following is a representative, self-validating protocol for the synthesis of a generic Triphos-metal carbonyl complex. The protocol's integrity relies on the strict exclusion of air and moisture.

Objective: To synthesize a (Triphos)M(CO)₃ complex (M = Cr, Mo, W).

Materials:

-

This compound (Triphos)

-

Hexacarbonylmetal(0) (Cr(CO)₆, Mo(CO)₆, or W(CO)₆)

-

Anhydrous, deoxygenated toluene

-

Schlenk flask and manifold

-

Cannula, syringes, and nitrogen/argon source

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Assemble and flame-dry all glassware. Place the Schlenk flask under a positive pressure of high-purity nitrogen or argon and maintain this atmosphere throughout the experiment.

-

Reagent Addition: To the Schlenk flask, add equimolar amounts of Triphos (1.0 eq) and the chosen metal hexacarbonyl (1.0 eq) under a strong counter-flow of inert gas.

-

Solvent Addition: Add anhydrous, deoxygenated toluene via cannula or syringe to the flask to achieve a suitable concentration (e.g., 0.05 M).

-

Reaction: Heat the resulting suspension or solution to reflux under the inert atmosphere. The progress of the reaction can often be monitored by observing the evolution of carbon monoxide (CO) gas, which should be vented safely through an oil bubbler. The reaction is typically complete within 4-24 hours.

-

Isolation and Purification: After cooling the reaction mixture to room temperature, reduce the solvent volume under vacuum. The product complex will often precipitate. The solid can be collected by filtration under inert atmosphere, washed with a small amount of cold, deoxygenated solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum.

-

Validation: Characterize the final product using ³¹P and ¹H NMR spectroscopy, IR spectroscopy (to observe the C-O stretching frequencies of the carbonyl ligands), and elemental analysis to confirm its identity and purity.

Safety and Handling

As with any laboratory chemical, proper handling of Triphos is essential for user safety.[9]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][6] It is an air-sensitive solid.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood or glovebox to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from oxidizing agents and sources of ignition.[5]

-

Fire: In case of fire, use appropriate extinguishing media. Combustion may produce hazardous oxides of phosphorus and carbon (CO, CO₂).[9] Firefighters should wear self-contained breathing apparatus.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not release into the environment.[9]

References

- Current time information in Washington, DC, US. (n.d.). Google.

- SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.

- This compound | 22031-12-5. (2025, July 14). ChemicalBook.

- This compound. (n.d.). PubChem.

- This compound. (n.d.). Wikipedia.

- This compound 22031-12-5. (n.d.). Sigma-Aldrich.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Product Information. (n.d.). AK Scientific, Inc.

- This compound, min. 97% TRIPHOS. (n.d.). Strem Catalog.

- This compound, 97+%. (n.d.). Thermo Scientific Chemicals.

- This compound, 97+%, 5 g. (n.d.). Thermo Fisher Scientific.

- This compound 22031-12-5. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- 1, 1, 1-Tris(diphenylphosphino-methyl)ethane, min 97%, 1 gram. (n.d.). CP Lab Safety.

- This compound. (n.d.). CymitQuimica.

- SAFETY DATA SHEET. (2025, May 17). Sigma-Aldrich.

- This compound. (n.d.). Ereztech.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | Triphos | C41H39P3 - Ereztech [ereztech.com]

- 4. This compound | 22031-12-5 [chemicalbook.com]

- 5. This compound, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | C41H39P3 | CID 423856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Triphos

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the tripodal phosphine ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane, commonly known as Triphos. Designed for researchers, scientists, and professionals in drug development and catalysis, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this versatile ligand.

Introduction: The Significance of Triphos and Its Spectroscopic Fingerprint

Triphos is a tridentate phosphine ligand renowned for its ability to form stable complexes with a wide array of transition metals.[1] Its unique tripodal structure enforces a facial coordination geometry, which can impart specific catalytic activities and stereochemical control in chemical reactions.[1] A thorough understanding of its spectroscopic properties is paramount for confirming its synthesis, assessing its purity, and elucidating the structure of its metallic complexes. This guide will explore the fundamental spectroscopic data of the free Triphos ligand, providing the necessary foundation for its application in coordination chemistry and catalysis.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of Triphos. The ligand features a central quaternary carbon atom bonded to a methyl group and three methylene (-CH₂-) groups. Each methylene group is, in turn, attached to a diphenylphosphino (-PPh₂) moiety. This structure gives rise to distinct signals in various spectroscopic analyses, which will be detailed in the subsequent sections.

Caption: Molecular structure of this compound (Triphos).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Triphos in solution. The key nuclei to probe are ¹H, ¹³C, and ³¹P.

¹H NMR Spectroscopy

The proton NMR spectrum of Triphos provides valuable information about the different types of protons in the molecule.

Expected ¹H NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 30H | Phenyl protons (C₆H₅) |

| ~2.5 | Singlet | 6H | Methylene protons (CH₂) |

| ~1.1 | Singlet | 3H | Methyl protons (CH₃) |

Expert Interpretation: The aromatic region of the spectrum typically shows a complex multiplet due to the overlapping signals of the ortho, meta, and para protons of the six phenyl rings. The methylene protons appear as a singlet, indicating that they are chemically equivalent. Similarly, the three protons of the methyl group give rise to a single resonance. The integration of these signals should correspond to a 30:6:3 ratio, confirming the presence of all the proton-containing groups in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the Triphos ligand.

Expected ¹³C NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary phenyl carbons (C-P) |

| ~132 | Ortho-phenyl carbons |

| ~128.5 | Meta-phenyl carbons |

| ~128 | Para-phenyl carbons |

| ~40 | Quaternary carbon (C(CH₃)(CH₂P)₃) |

| ~35 | Methylene carbons (CH₂) |

| ~30 | Methyl carbon (CH₃) |

Expert Interpretation: The aromatic region will display multiple signals corresponding to the different carbon environments within the phenyl rings. The ipso-carbon (the carbon directly attached to the phosphorus atom) will appear as a distinct resonance. The aliphatic region will show signals for the central quaternary carbon, the three equivalent methylene carbons, and the methyl carbon.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive and informative technique for characterizing organophosphorus compounds like Triphos.

Expected ³¹P NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -25 | Singlet |

Expert Interpretation: The ³¹P NMR spectrum of the free Triphos ligand is expected to show a single sharp resonance.[2] The chemical shift is characteristic of a trialkylphosphine with phenyl substituents. The appearance of a single peak confirms the C₃v symmetry of the molecule in solution, where all three phosphorus atoms are chemically and magnetically equivalent. Upon coordination to a metal center, this signal will typically shift downfield, and its multiplicity may change depending on the coordination mode and the presence of other phosphorus-containing ligands.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For Triphos, the IR spectrum is dominated by the vibrations of the phenyl and aliphatic C-H bonds, as well as the P-C bonds.

Expected IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1480-1430 | Strong | Aromatic C=C stretch |

| ~1100 | Strong | P-Ph stretch |

| 740-690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Data sourced from the PubChem database for this compound.[3]

Expert Interpretation: The presence of sharp bands in the 3050-3000 cm⁻¹ region is characteristic of the C-H stretching vibrations of the aromatic phenyl groups. The aliphatic C-H stretches from the methyl and methylene groups are observed in the 2950-2850 cm⁻¹ range. The strong absorptions between 1480 and 1430 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic rings. A key feature is the strong band around 1100 cm⁻¹, which is characteristic of the P-Ph stretching vibration. The strong bands in the 740-690 cm⁻¹ region are indicative of the out-of-plane C-H bending of the monosubstituted phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data:

| Technique | Ion | m/z (calculated) | m/z (observed) |

| GC-MS | [M]⁺ | 624.23 | Varies |

| HRMS (ESI or FAB) | [M+H]⁺ | 625.2336 | Close to calculated |

Calculated molecular weight for C₄₁H₃₉P₃ is 624.67 g/mol .[3]

Expert Interpretation: In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the molecular ion peak ([M]⁺) may be observed, though fragmentation is common.[3] For a more definitive identification, high-resolution mass spectrometry (HRMS) techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are preferred. These methods would typically show the protonated molecular ion ([M+H]⁺) with a high degree of mass accuracy, allowing for the unambiguous confirmation of the elemental composition of the Triphos ligand.

Experimental Protocols

NMR Sample Preparation

A standardized protocol for preparing a Triphos sample for NMR analysis is as follows:

-

Solvent Selection: Choose a deuterated solvent in which the Triphos ligand is soluble, such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the Triphos ligand into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Dissolution: Cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ³¹P NMR spectra using a spectrometer with an appropriate field strength (e.g., 400 MHz for ¹H).

Caption: Workflow for NMR sample preparation and data acquisition.

FTIR Sample Preparation (ATR)

For Attenuated Total Reflectance (ATR) FTIR spectroscopy:

-

Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid Triphos ligand directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum.

Conclusion

The spectroscopic characterization of Triphos using NMR, IR, and Mass Spectrometry provides a comprehensive and definitive identification of this important ligand. A thorough understanding of the expected spectral data is crucial for any researcher working with Triphos, as it forms the basis for quality control and the subsequent analysis of its coordination chemistry. The data and protocols presented in this guide serve as a valuable resource for the successful application of Triphos in various fields of chemical research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. This compound. [Link]

-

Dalton Transactions. 2014, 43, 13544-13552. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,1,1-Tris(diphenylphosphinomethyl)ethane in Organic Solvents

Introduction to 1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos)

This compound, commonly known in the scientific community as "Triphos," is a tripodal phosphine ligand with the chemical formula CH₃C(CH₂P(C₆H₅)₂)₃.[1][2] It is a white, crystalline solid that is notable for its C₃ᵥ symmetry and its ability to act as a tridentate ligand, coordinating to a metal center through its three phosphorus atoms.[1][3] This chelating effect imparts significant stability to the resulting metal complexes, making Triphos a valuable ligand in various areas of catalysis and coordination chemistry.[4] The ligand is air-sensitive and should be stored and handled under an inert atmosphere to prevent oxidation of the phosphine groups.[5] Understanding the solubility of Triphos in different organic solvents is of paramount importance for its application in synthesis, catalysis, and for the purification of its complexes.

Fundamentals of Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the lattice energy of the solid solute and the cohesive forces of the solvent.

Triphos is a large, sterically hindered molecule. The presence of six phenyl groups makes the molecule predominantly nonpolar and lipophilic. The phosphorus atoms, with their lone pairs of electrons, introduce localized areas of polarity, but the overall character of the molecule is dominated by the bulky, nonpolar phenyl rings. Therefore, it is expected to be more soluble in nonpolar or weakly polar aprotic solvents that can engage in van der Waals interactions with the phenyl groups. Conversely, its solubility is expected to be low in highly polar and protic solvents like water and alcohols, as these solvents would require significant energy to break their strong hydrogen-bonding networks to accommodate the nonpolar Triphos molecule. This is consistent with observations that Triphos is insoluble in water.[1][5][6]

Qualitative Solubility Profile of Triphos

Based on its molecular structure and available literature, a qualitative assessment of the solubility of Triphos in common organic solvents can be made:

-